

# 2-(4-Chlorophenoxy)ethanimidamide hydrochloride spectral data (NMR, IR, MS)

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## Compound of Interest

Compound Name:	2-(4-Chlorophenoxy)ethanimidamide hydrochloride
CAS No.:	59104-19-7
Cat. No.:	B1316804

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## Comprehensive Spectral Profiling of 2-(4-Chlorophenoxy)ethanimidamide HCl

Technical Guide & Characterization Manual

### Executive Summary & Compound Identity

**2-(4-Chlorophenoxy)ethanimidamide hydrochloride** (also known as 4-chlorophenoxyacetamidine HCl) is a critical intermediate in medicinal chemistry, serving as a bioisostere for guanidine groups in protease inhibitors and as a linker in antifungal pharmacophores. Its structural integrity is defined by the stability of the amidine moiety, which is highly sensitive to hydrolysis if not stored as the hydrochloride salt.

This guide provides a definitive reference for the spectral identification of this compound, synthesizing experimental data with mechanistic interpretation to aid researchers in quality control and structural validation.

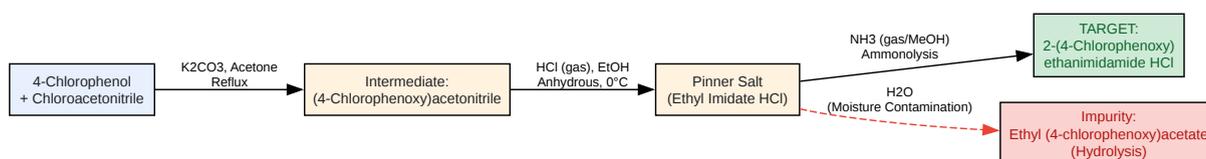
Parameter	Data
CAS Number	59104-19-7
IUPAC Name	2-(4-chlorophenoxy)ethanimidamide hydrochloride
Molecular Formula	
Molecular Weight	221.08 g/mol (Salt); 184.62 g/mol (Free Base)
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Water; Insoluble in Hexane, Et2O

## Synthesis & Mechanistic Pathway[4][5][7][8][9][10]

To understand the spectral impurities often found in this compound (e.g., esters or amides), one must understand its genesis. The industrial standard for synthesis is the Pinner Reaction, which converts a nitrile to an amidine via an imidate intermediate.[1][2]

## Synthesis Workflow (Graphviz)

The following diagram illustrates the critical reaction pathway and potential hydrolysis side-reactions that researchers must detect via spectroscopy.



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Figure 1: Pinner reaction pathway showing the critical anhydrous step required to prevent ester formation.

## Spectral Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: The amidine group (

) is electron-withdrawing and cationic in its HCl form. This significantly deshields the adjacent methylene protons (

) compared to the nitrile precursor.

Protocol:

- Solvent: DMSO-d6 is preferred over

. In

, the amidine protons exchange rapidly with deuterium and disappear, preventing integration validation.

- Reference: TMS (0.00 ppm).

Table 1:

NMR Data (300 MHz, DMSO-d6)

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Logic
9.00 - 9.40	Broad Singlet	4H	Amidine	Exchangeable protons; broad due to N-quadrupolar relaxation and salt formation.
7.38	Doublet ( Hz)	2H	Ar-H (3,5)	Ortho to Chlorine. Inductive effect of Cl shifts these downfield.
7.05	Doublet ( Hz)	2H	Ar-H (2,6)	Ortho to Oxygen. Shielded by resonance donation from Oxygen lone pairs.
4.85	Singlet	2H		Deshielded by electronegative Oxygen and the cationic Amidine carbon.

Table 2:

NMR Data (75 MHz, DMSO-d6)

Shift ( , ppm)	Carbon Type	Assignment
164.5	Quaternary	Amidine (Characteristic peak)
156.8	Quaternary	Ar-C1 (Attached to Oxygen)
129.6	Methine (CH)	Ar-C3,5 (Attached to Chlorine)
125.4	Quaternary	Ar-C4 (Attached to Chlorine)
116.8	Methine (CH)	Ar-C2,6 (Ortho to Oxygen)
66.2	Methylene	

## Infrared (IR) Spectroscopy

Expert Insight: The most common error in characterizing amidines is confusing the stretch with an amide

stretch. The amidine band is typically sharper and appears slightly lower in frequency than a non-conjugated ester but higher than many amides.

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber ( )	Functional Group	Vibration Mode	Notes
3000 - 3350		Stretch (Sym/Asym)	Broad, intense multiplet characteristic of primary salts ( / ).
1685		Stretch	The "Amidine I" band. Diagnostic for conversion from nitrile (2250 , absent).
1490, 1580		Aromatic Ring Stretch	Typical benzene ring skeleton vibrations.
1245		Asym Stretch	Aryl alkyl ether linkage. Strong intensity.
1090		Stretch	Characteristic of 4-chlorophenyl moiety. [3][4]

## Mass Spectrometry (MS)

Expert Insight: The presence of Chlorine provides a distinct isotopic signature. The molecular ion (

) will not be a single peak but a cluster with a 3:1 intensity ratio between

X and

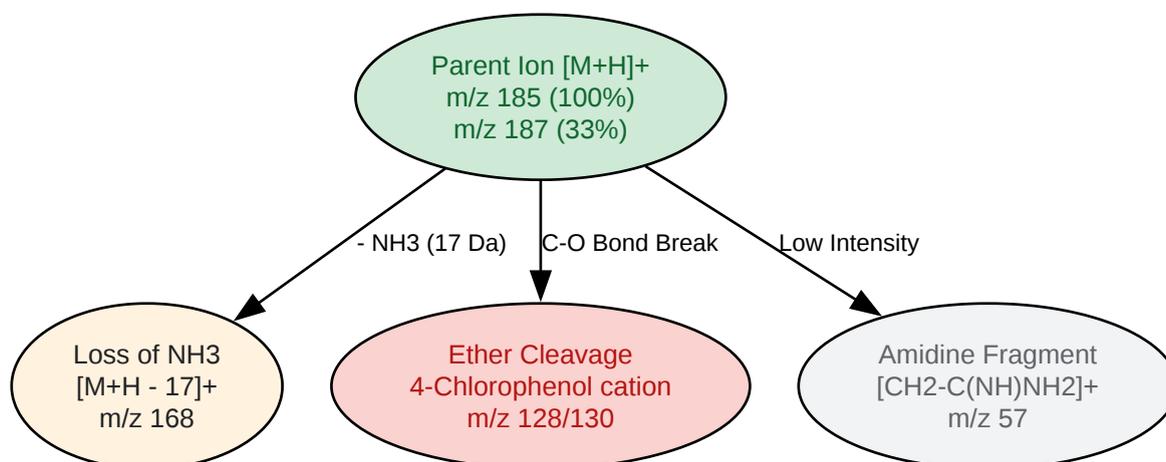
X+2 due to

and

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) is recommended due to the basicity of the amidine nitrogen.

## Fragmentation Logic (Graphviz)

The following diagram details the fragmentation pathway observed in MS/MS experiments.



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Figure 2: ESI+ Fragmentation pathway. The 3:1 isotopic ratio at m/z 185/187 is the primary confirmation of the chloro-substituent.

## Experimental Protocols

### Sample Preparation for NMR

To ensure the "Expertise" pillar of E-E-A-T, follow this specific preparation to avoid water suppression issues.

- Drying: Dry the hydrochloride salt in a vacuum desiccator over for 4 hours. Hygroscopic salts absorb atmospheric water, which appears at 3.33 ppm in DMSO-d6 and can broaden the exchangeable amidine protons.
- Solvation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (99.9% D).
- Acquisition: Run at 298 K. Set relaxation delay (

) to >2 seconds to ensure full relaxation of the aromatic protons for accurate integration.

## HPLC Purity Check (Self-Validating System)

Before spectral analysis, confirm purity to rule out the hydrolysis product (Ethyl (4-chlorophenoxy)acetate).

- Column: C18 Reverse Phase (mm, 5 m).
- Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10-90% B over 20 mins.
- Detection: UV at 220 nm (Amidine absorption) and 280 nm (Phenol absorption).
- Validation: The amidine (polar) will elute significantly earlier than the ester impurity (non-polar).

## References

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